molecular formula C16H15N3O2S B2558352 N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396798-02-9

N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2558352
M. Wt: 313.38
InChI Key: DMVFDCAQWBSKGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves introducing an electron-deficient monomer into a 2D framework . For instance, a fluorescent ultrathin covalent triazine framework (F-CTF) nanosheet was constructed by introducing 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a thiadiazole-based 2D fluorescent organic framework nanosheet . The BTDD fragment is well dispersed in the 2D framework, leading to a higher fluorescence quantum yield compared to the aggregated BTDD monomer .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve fluorescence quenching . The F-CTF-3 nanosheet, for example, shows high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve high stability, high porosity, and high fluorescence performance . The F-CTF-3 nanosheet, for example, exhibits these properties and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of thiadiazole derivatives due to their potential as carbonic anhydrase inhibitors, which play a significant role in various physiological functions. For example, Büyükkıdan et al. (2013) synthesized metal complexes of heterocyclic sulfonamide with strong carbonic anhydrase inhibitory properties, indicating the potential of thiadiazole derivatives in medicinal chemistry (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Antimicrobial and Anticancer Activity

Thiadiazole derivatives have been synthesized for their antimicrobial properties, with some molecules demonstrating potency against various bacterial and fungal strains. Bikobo et al. (2017) reported on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing pronounced antibacterial activity, especially against Gram-positive strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017). Additionally, Tiwari et al. (2017) explored the anticancer evaluation of thiadiazole derivatives, highlighting their potential in targeting cancer cells (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Fluorescent Properties and Sensing Applications

Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles were synthesized by Zhang et al. (2017), showcasing their potential in photophysical applications due to their large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).

Future Directions

The future directions of research on similar compounds could involve their use as potential visible-light organophotocatalysts . Additionally, the development of more sensitive and selective luminescent probes to detect PAAs among various amines is an important area of research .

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(11-4-2-1-3-5-11)8-9-17-16(21)12-6-7-13-14(10-12)19-22-18-13/h1-7,10,15,20H,8-9H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVFDCAQWBSKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

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